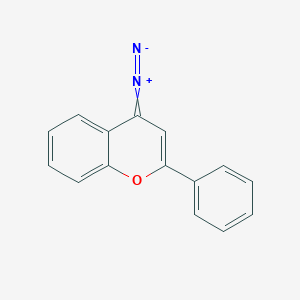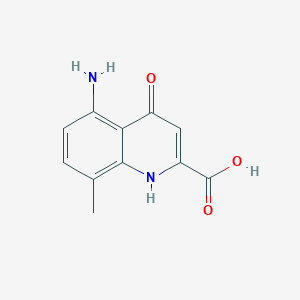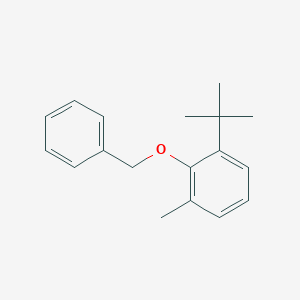
4-Diazo-2-phenyl-4H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazo-2-phenyl-4H-1-benzopyran is a compound belonging to the benzopyran family, which is characterized by the fusion of a benzene ring with a heterocyclic pyran ring.
Vorbereitungsmethoden
The synthesis of 4-Diazo-2-phenyl-4H-1-benzopyran typically involves the diazotization of 2-phenyl-4H-1-benzopyran. This process can be achieved through the reaction of 2-phenyl-4H-1-benzopyran with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium compound .
Industrial production methods for benzopyran derivatives often involve multi-step synthetic routes that include the formation of the benzopyran core followed by functionalization to introduce the diazo group. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
4-Diazo-2-phenyl-4H-1-benzopyran undergoes several types of chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The diazo group can be reduced to form amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The diazo group can couple with aromatic compounds to form azo compounds, which are often used as dyes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the diazo group typically yields aniline derivatives, while coupling reactions produce azo compounds .
Wissenschaftliche Forschungsanwendungen
4-Diazo-2-phenyl-4H-1-benzopyran has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Diazo-2-phenyl-4H-1-benzopyran involves its ability to undergo various chemical reactions that result in the formation of biologically active compounds. The diazo group can interact with molecular targets such as enzymes and receptors, leading to changes in cellular pathways and biological effects . For example, the compound’s ability to form azo dyes involves the interaction of the diazo group with aromatic compounds, resulting in the formation of colored products .
Vergleich Mit ähnlichen Verbindungen
4-Diazo-2-phenyl-4H-1-benzopyran can be compared with other benzopyran derivatives such as:
2-Phenyl-4H-1-benzopyran-4-one:
4H-1-Benzopyran-4-one:
2,3-Dihydro-4-phenyl-4H-1-benzopyran-4-ol: This derivative has applications in medicinal chemistry and is studied for its potential therapeutic effects.
The uniqueness of this compound lies in its diazo group, which imparts distinct chemical reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Eigenschaften
CAS-Nummer |
61170-02-3 |
|---|---|
Molekularformel |
C15H10N2O |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-diazo-2-phenylchromene |
InChI |
InChI=1S/C15H10N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H |
InChI-Schlüssel |
FCSJMSYVQSPMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=[N+]=[N-])C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)


![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)


![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)


